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Compound of Interest

Compound Name: Ethylene glycol bis(succinic acid)

CAS No.: 35415-14-6

Cat. No.: B3065272

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Homobifunctional amine-reactive crosslinkers are indispensable reagents in modern molecular

biology, proteomics, and drug development. These molecules possess two identical reactive

groups that specifically target primary amines, which are readily available on the N-terminus of

proteins and the side chains of lysine residues. This reactivity allows for the covalent linkage of

proteins and other biomolecules, enabling the study of protein-protein interactions, the

stabilization of protein complexes, and the development of antibody-drug conjugates (ADCs)

and other bioconjugates. This guide provides a comprehensive overview of the core principles,

practical applications, and detailed methodologies associated with the use of homobifunctional

amine-reactive crosslinkers.

Core Concepts: Chemistry and Reactivity
The primary mode of action for the most common class of homobifunctional amine-reactive

crosslinkers, N-hydroxysuccinimide (NHS) esters, involves the formation of a stable amide

bond with a primary amine.[1][2][3] The reaction proceeds via nucleophilic acyl substitution,
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where the lone pair of electrons on the nitrogen of a primary amine attacks the carbonyl carbon

of the NHS ester. This leads to the release of the N-hydroxysuccinimide leaving group and the

formation of a robust amide linkage.[3][4]

This reaction is most efficient at a pH range of 7.2 to 9.0, where the primary amines are

deprotonated and thus more nucleophilic.[5] However, it is important to note that NHS esters

are susceptible to hydrolysis in aqueous environments, a competing reaction that increases

with higher pH.[5] Therefore, careful control of reaction conditions is crucial for successful

crosslinking.

Another class of homobifunctional amine-reactive crosslinkers is the imidoesters. These

compounds react with primary amines to form amidine bonds. Imidoester crosslinkers are

highly reactive at alkaline pH (typically pH 10) but also exhibit shorter half-lives under these

conditions.[4][5]

Selecting the Right Crosslinker: Key Considerations
The choice of a homobifunctional amine-reactive crosslinker is critical for the success of an

experiment and depends on several factors:

Spacer Arm Length: The spacer arm is the part of the crosslinker that connects the two

reactive groups. Its length determines the distance between the two linked amine groups.

Using crosslinkers with varying spacer arm lengths can provide valuable information about

the spatial arrangement of proteins within a complex.[6][7] Spacer arms can be classified as

short (< 10 Å), medium (10.1–30 Å), or long (> 30 Å).

Solubility: Crosslinkers can be either water-soluble or water-insoluble. Water-insoluble

crosslinkers, like Disuccinimidyl suberate (DSS), are membrane-permeable and are useful

for intracellular crosslinking.[8] Water-soluble crosslinkers, such as Bis(sulfosuccinimidyl)

suberate (BS3), contain charged sulfonate groups that make them membrane-impermeable,

restricting their activity to the cell surface.[6][9]

Cleavability: Crosslinkers can be either cleavable or non-cleavable. Cleavable crosslinkers

contain a linkage within their spacer arm, such as a disulfide bond, that can be broken under

specific conditions (e.g., with a reducing agent). This allows for the separation of the

crosslinked molecules after the initial analysis, which is particularly useful for identifying
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interaction partners via mass spectrometry.[10][11] Non-cleavable crosslinkers form a

permanent bond and are ideal for applications where stable conjugation is the primary goal.

[8]

Quantitative Data of Common Homobifunctional
Amine-Reactive Crosslinkers
The following tables summarize the key properties of a selection of commonly used

homobifunctional amine-reactive crosslinkers to facilitate comparison and selection.
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Crosslink
er

Abbreviat
ion

Molecular
Weight
(Da)

Spacer
Arm
Length
(Å)

Cleavable
?

Water-
Soluble?

Membran
e
Permeabl
e?

Bis(sulfosu

ccinimidyl)

suberate

BS3 572.43 11.4 No Yes No

Disuccinimi

dyl

suberate

DSS 368.35 11.4 No No Yes

Disuccinimi

dyl

glutarate

DSG 326.26 7.7 No No Yes

Dithiobis(s

uccinimidyl

propionate)

DSP 404.42 12.0
Yes

(Disulfide)
No Yes

Dithiobis(s

ulfosuccini

midyl

propionate)

DTSSP 608.51 12.0
Yes

(Disulfide)
Yes No

Disuccinimi

dyl tartrate
DST 344.22 6.4

Yes

(Periodate)
No Yes

Ethylene

glycol

bis(succini

midyl

succinate)

EGS 456.36 16.1

Yes

(Hydroxyla

mine)

No Yes

Ethylene

glycol

bis(sulfosu

ccinimidyl

succinate)

Sulfo-EGS 660.45 16.1

Yes

(Hydroxyla

mine)

Yes No
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Caption: Reaction mechanism of a homobifunctional NHS-ester crosslinker.
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Caption: General experimental workflow for protein crosslinking.

Experimental Protocols
Protocol 1: In-Solution Crosslinking of Purified Proteins
This protocol provides a general procedure for crosslinking purified proteins in solution using a

homobifunctional NHS-ester crosslinker such as DSS or BS3.

Materials:
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Purified protein sample (1-10 mg/mL)

Amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5; or 20 mM HEPES,

pH 7.5)

Homobifunctional amine-reactive crosslinker (e.g., DSS or BS3)

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for water-insoluble

crosslinkers

Quenching buffer (1 M Tris-HCl, pH 7.5; or 1 M glycine)

SDS-PAGE sample buffer (Laemmli buffer)

Procedure:

Protein Preparation: Prepare the protein sample in an amine-free buffer at the desired

concentration. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as

they will compete with the crosslinking reaction.[10]

Crosslinker Preparation: Immediately before use, prepare a stock solution of the crosslinker.

For water-insoluble crosslinkers (e.g., DSS), dissolve the reagent in anhydrous DMSO or

DMF to a final concentration of 25 mM (e.g., 2 mg of DSS in 216 µL of DMSO).[3]

For water-soluble crosslinkers (e.g., BS3), dissolve the reagent directly in the reaction

buffer to the desired stock concentration.

Crosslinking Reaction: Add the crosslinker stock solution to the protein sample. The final

concentration of the crosslinker should be optimized for each system, but a 10- to 50-fold

molar excess of crosslinker to protein is a common starting point for protein concentrations

below 5 mg/mL.[3] For protein concentrations above 5 mg/mL, a 10-fold molar excess is

often sufficient.[3]

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2

hours on ice.
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Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-

50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching

buffer will react with any excess crosslinker.

Analysis: Analyze the crosslinked products. A common method is to add an equal volume of

2X SDS-PAGE sample buffer, boil for 5 minutes, and then analyze by SDS-PAGE and

Coomassie staining or Western blotting.

Protocol 2: Analysis of Crosslinked Proteins by SDS-
PAGE
Materials:

Crosslinked and quenched protein sample

2X Laemmli sample buffer

Polyacrylamide gel of appropriate percentage

SDS-PAGE running buffer

Vertical electrophoresis system

Power supply

Coomassie staining solution and destaining solution

Procedure:

Sample Preparation: Mix the crosslinked and quenched protein sample with an equal volume

of 2X Laemmli sample buffer.

Denaturation: Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.

Gel Loading: Load the denatured samples and a protein molecular weight marker into the

wells of the polyacrylamide gel.
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Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front

reaches the bottom of the gel.

Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the

protein bands. Crosslinked protein complexes will appear as higher molecular weight bands

compared to the non-crosslinked protein monomers.

Destaining: Destain the gel to reduce the background and enhance the visibility of the

protein bands.

Protocol 3: Sample Preparation for Mass Spectrometry
Analysis
For identification of crosslinked peptides by mass spectrometry, the crosslinked protein mixture

needs to be digested into smaller peptides.

Materials:

Crosslinked and quenched protein sample

Denaturation buffer (e.g., 8 M urea)

Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

Alkylation agent (e.g., 55 mM Iodoacetamide - IAA)

Digestion buffer (e.g., 50 mM ammonium bicarbonate)

Protease (e.g., Trypsin)

Formic acid

C18 desalting column

Procedure:

Denaturation and Reduction: Add denaturation buffer to the quenched sample to a final urea

concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate for 1 hour at
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37°C to reduce disulfide bonds.[3]

Alkylation: Add IAA to a final concentration of 55 mM and incubate for 30 minutes in the dark

at room temperature to alkylate the reduced cysteines.[3]

Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to below 2

M. Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

[3]

Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.[3]

Desalting: Desalt the peptide mixture using a C18 column to remove salts and detergents

that can interfere with mass spectrometry analysis.[3] The desalted peptides are now ready

for LC-MS/MS analysis.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)

No or low yield of crosslinked

product

- Crosslinker concentration is

too low.- Reaction pH is not

optimal.- Presence of primary

amines in the buffer.-

Crosslinker is

hydrolyzed/inactive.

- Increase crosslinker

concentration or incubation

time.- Ensure the buffer is

amine-free and within the

optimal pH range (7.2-9.0).-

Prepare fresh crosslinker

solution immediately before

use.

Excessive aggregation or

polymerization

- Crosslinker concentration is

too high.- Protein

concentration is too high.

- Perform a titration to find the

optimal crosslinker

concentration.- Reduce the

protein concentration.

Smeared bands on SDS-PAGE
- Heterogeneous crosslinking

products.- Protein degradation.

- Optimize the crosslinker-to-

protein ratio.- Add protease

inhibitors during sample

preparation.
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Conclusion
Homobifunctional amine-reactive crosslinkers are powerful tools for elucidating protein

structure and function. By understanding the underlying chemistry, carefully selecting the

appropriate reagent, and optimizing experimental conditions, researchers can effectively utilize

these crosslinkers to gain valuable insights into complex biological systems. The detailed

protocols and data provided in this guide serve as a comprehensive resource for scientists and

drug development professionals to successfully design and execute crosslinking experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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